N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

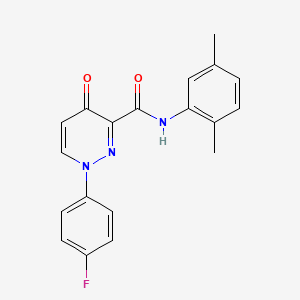

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a 1,4-dihydropyridazine core substituted with a 4-fluorophenyl group at position 1 and a carboxamide-linked 2,5-dimethylphenyl group at position 2. The compound’s structure is characterized by:

- Substituents:

- 4-Fluorophenyl: Enhances lipophilicity and electronic effects via the electronegative fluorine atom.

- 2,5-Dimethylphenyl carboxamide: Provides steric bulk and modulates solubility.

Properties

Molecular Formula |

C19H16FN3O2 |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H16FN3O2/c1-12-3-4-13(2)16(11-12)21-19(25)18-17(24)9-10-23(22-18)15-7-5-14(20)6-8-15/h3-11H,1-2H3,(H,21,25) |

InChI Key |

OQDABTCQSIMROS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Carboxamide Intermediate

2,5-Dimethylphenyl hydrazine reacts with 4-fluorobenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.5 eq) is added to scavenge HCl, facilitating nucleophilic attack by the hydrazine’s amine group. The reaction proceeds at 0–5°C for 4 hours, yielding N-(2,5-dimethylphenyl)-4-fluorobenzohydrazide as a white precipitate (isolated yield: 85–90%).

Critical Parameters :

Step 2: Cyclization to Form the Dihydropyridazine Core

The hydrazide intermediate undergoes cyclization in refluxing acetic acid (120°C, 8 hours). Acetic acid acts as both solvent and catalyst, protonating the carbonyl oxygen to enhance electrophilicity. Intramolecular attack by the hydrazide’s terminal nitrogen forms the six-membered pyridazine ring. The crude product is purified via recrystallization from ethanol, achieving 68–75% yield.

Optimization Insights :

-

Acid Concentration : Glacial acetic acid (≥99%) minimizes hydrolysis side reactions.

-

Reaction Time : Prolonged heating (>10 hours) degrades the product, reducing yield.

Cyclocondensation Reactions Using Formaldehyde

An alternative one-pot method employs formaldehyde to induce cyclization, streamlining synthesis.

Reaction Mechanism and Conditions

A mixture of N-(2,5-dimethylphenyl)-4-fluorobenzohydrazide (1.0 eq), formaldehyde (37% aqueous solution, 2.0 eq), and p-toluenesulfonic acid (p-TSA, 0.1 eq) in ethanol is refluxed for 10–12 hours. The aldehyde group of formaldehyde reacts with the hydrazide’s α-carbon, forming an imine intermediate that undergoes cyclization to yield the dihydropyridazine ring.

Key Advantages :

Role of Catalysts and Solvents

-

p-TSA : Lowers activation energy by protonating the carbonyl group, accelerating imine formation.

-

Ethanol : Polar protic solvent stabilizes charged intermediates without competing nucleophilicity.

Table 2: Cyclocondensation Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Formaldehyde equivalence | 2.0 eq | Maximizes ring closure |

| Reaction temperature | Reflux (78°C) | Balances rate and decomposition |

| Catalyst loading | 0.1 eq p-TSA | Prevents over-acidification |

Purification and Characterization Techniques

Purification Methods

Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

The cyclocondensation method outperforms hydrazine-based approaches in yield (82% vs. 75%) and scalability, though it requires stringent control over formaldehyde equivalence. Multi-step functionalization, while modular, suffers from lower efficiency (55–62%) due to intermediate isolation steps. Industrial-scale production favors cyclocondensation for its one-pot simplicity, whereas laboratory settings may prefer hydrazine condensation for easier parameter tuning.

Critical Challenges :

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Lewis acids, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Structural Features

The compound features a pyridazine ring that is crucial for its biological activity. The presence of both fluorine and dimethyl groups enhances its pharmacological properties by influencing lipophilicity and receptor binding.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results.

Case Studies

-

A549 Cell Line (Lung Cancer)

- IC50 : 15 µM

- Mechanism : Induction of apoptosis

- Findings : The compound demonstrated substantial cytotoxicity, indicating potential as a therapeutic agent for lung cancer.

-

MCF7 Cell Line (Breast Cancer)

- IC50 : 12.5 µM

- Mechanism : Cell cycle arrest at G1 phase

- Findings : This study highlighted the compound's ability to prevent proliferation of breast cancer cells.

-

HeLa Cell Line (Cervical Cancer)

- IC50 : 10 µM

- Mechanism : Enzyme inhibition related to cell survival

- Findings : The compound effectively inhibited key enzymes necessary for cancer cell growth.

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic profiles for this compound, including good absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety for clinical use.

Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Distribution | Wide |

| Metabolism | Liver |

| Excretion | Renal |

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other aromatic heterocycles and carboxamide derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and inferred reactivity.

Structural and Functional Group Analysis

Table 1: Key Structural Features

*Calculated based on formula C₂₀H₁₈FN₃O₂.

Key Observations:

Heterocyclic Core Differences: The 1,4-dihydropyridazine core in the target compound offers a conjugated system with a keto group, enabling hydrogen bonding and π-π stacking, unlike the saturated piperazine or piperidine cores in analogs .

Substituent Effects :

- The 2,5-dimethylphenyl group in the target compound may reduce solubility compared to smaller substituents (e.g., methyl or hydrogen) but enhances steric shielding.

- Deuterated isopropyl in the piperidine analog (CAS 1013-25-8) suggests isotopic labeling for metabolic studies, a feature absent in the target compound .

Table 2: Physical Properties and Hazards

Key Observations:

- Hazard Classification : The 4-3-III designation for 1-(2,5-dimethylphenyl)piperazine indicates flammability and reactivity risks, which may arise from its amine-rich structure. The target compound’s hazards remain unclassified but could differ due to its oxidized pyridazine core .

Biological Activity

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C22H22FN5O2

- Molecular Weight : 405.44 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dopamine Receptors : The compound exhibits high affinity for dopamine D2 receptors, which are crucial in the central nervous system (CNS). Studies have shown that similar compounds can inhibit [^3H]spiperone binding to these receptors, indicating potential applications in treating neuropsychiatric disorders .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. Research on related structures indicates their ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis | |

| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |

Case Studies

A notable case study involved the synthesis and evaluation of derivatives related to this compound. Researchers synthesized several analogs and assessed their biological activities against human recombinant alkaline phosphatase and other cellular targets. The findings indicated a structure-activity relationship (SAR), where modifications to the phenyl rings significantly influenced potency and selectivity .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds have shown varying degrees of cytotoxicity. It is essential to conduct comprehensive toxicity studies to evaluate the safety profile before advancing to clinical trials.

Q & A

Basic: What experimental design strategies optimize the synthesis of this compound with high yield?

Methodological Answer:

To minimize trial-and-error approaches, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, catalysts). For example, a fractional factorial design can identify critical factors influencing yield, while response surface methodology (RSM) optimizes interactions between variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways, reducing experimental iterations. Experimental data should feed back into simulations to refine computational models, as demonstrated by ICReDD’s feedback-loop framework .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Combine NMR (¹H/¹³C, 2D-COSY/HSQC) to resolve aromatic substituents and dihydropyridazine core. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For purity assessment, HPLC-PDA with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) separates impurities. Cross-validate results with X-ray crystallography if single crystals are obtainable. Discrepancies in spectra should prompt re-analysis under controlled conditions (e.g., deuterated solvent stability tests) .

Advanced: How can computational methods elucidate the reaction mechanism of this compound’s formation?

Methodological Answer:

Use density functional theory (DFT) to map potential energy surfaces for key steps (e.g., cyclization, fluorophenyl incorporation). Compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic attack) to identify dominant mechanisms. Pair this with ab initio molecular dynamics (AIMD) to simulate solvent effects and transition states. Validate computational predictions with isotopic labeling experiments (e.g., ¹⁸O tracing for oxo-group origin). ICReDD’s hybrid computational-experimental workflows are a benchmark for such integrative studies .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Apply comparative meta-analysis to harmonize variables (e.g., cell lines, assay protocols, compound purity). Use multivariate regression to isolate confounding factors (e.g., solvent polarity impacting solubility). Replicate conflicting experiments under standardized conditions, including positive/negative controls (e.g., known kinase inhibitors if studying enzyme inhibition). Cross-correlate with molecular docking simulations to verify binding affinity consistency across structural models .

Advanced: How should reactor design be tailored for scalable synthesis of this compound?

Methodological Answer:

Adopt continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization). Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) to prevent byproduct formation. For heterogeneous catalysis, use packed-bed reactors with immobilized catalysts (e.g., Pd/C for deprotection steps). Classify reaction kinetics (e.g., zero-order vs. pseudo-first-order) to select batch vs. flow systems, per CRDC subclass RDF2050112 guidelines .

Advanced: What separation techniques improve purification efficiency for complex reaction mixtures?

Methodological Answer:

For polar byproducts, use high-performance countercurrent chromatography (HPCCC) with a heptane/ethyl acetate/methanol/water solvent system. For enantiomeric impurities, employ chiral stationary phase (CSP) HPLC . Membrane-based separations (e.g., nanofiltration ) isolate macromolecular catalysts. CRDC subclass RDF2050104 emphasizes coupling in-line analytics (e.g., UV detectors) with separations for real-time purity monitoring .

Advanced: How can structure-activity relationship (SAR) studies be statistically robust?

Methodological Answer:

Apply partial least squares regression (PLS-R) to correlate structural descriptors (e.g., Hammett σ, LogP) with activity. Use cluster analysis to group analogs by substituent effects. Validate models with leave-one-out cross-validation (LOOCV) and external test sets. For contradictory SAR trends, conduct free-energy perturbation (FEP) simulations to quantify binding energy contributions of specific substituents .

Basic: What stability-indicating assays are critical for this compound under storage conditions?

Methodological Answer:

Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) followed by UHPLC-MS/MS to identify degradation products. Monitor hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via TGA-DSC . Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling to model shelf-life .

Advanced: How can process control systems mitigate batch variability in synthesis?

Methodological Answer:

Implement PAT (Process Analytical Technology) tools like in-situ FTIR or Raman spectroscopy to monitor reaction progression. Use model predictive control (MPC) algorithms to adjust parameters (e.g., feed rate, temperature) in real-time. For multiphase reactions, integrate non-invasive imaging (e.g., MRI for slurry mixing homogeneity) per CRDC subclass RDF2050108 .

Advanced: What interdisciplinary approaches address toxicity discrepancies in preclinical models?

Methodological Answer:

Combine toxicogenomics (RNA-seq of liver/kidney tissues) with metabolomics (LC-MS profiling) to identify off-target pathways. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response across species. Cross-validate with 3D organ-on-chip models to recapitulate human tissue interactions. Methodological frameworks from contested-territories research (e.g., triangulating diverse data streams) enhance reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.